molecular formula C9H10BrNO B14836285 5-Bromo-3-cyclopropoxy-2-methylpyridine

5-Bromo-3-cyclopropoxy-2-methylpyridine

Cat. No.: B14836285
M. Wt: 228.09 g/mol
InChI Key: YRZOYBKFZIOJPT-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropoxy-2-methylpyridine is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position, a cyclopropoxy group at the 3-position, and a methyl group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methylpyridine with bromine in the presence of a catalyst to form 5-bromo-2-methylpyridine . This intermediate can then be reacted with cyclopropanol under suitable conditions to introduce the cyclopropoxy group .

Industrial Production Methods

Industrial production of 5-Bromo-3-cyclopropoxy-2-methylpyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclopropoxy-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield various biaryl derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopropoxy-2-methylpyridine involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-cyclopropoxy-2-methylpyridine is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

5-bromo-3-cyclopropyloxy-2-methylpyridine

InChI

InChI=1S/C9H10BrNO/c1-6-9(12-8-2-3-8)4-7(10)5-11-6/h4-5,8H,2-3H2,1H3

InChI Key

YRZOYBKFZIOJPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)Br)OC2CC2

Origin of Product

United States

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